2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Description
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a brominated pyridine derivative featuring a 3,3-difluoropyrrolidine substituent at the 5-position. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocyclic frameworks . The difluoropyrrolidine moiety enhances metabolic stability and modulates electronic properties, making it valuable in drug discovery for optimizing pharmacokinetic profiles . For example, bromination of pyridine precursors using N-bromosuccinimide (NBS) under radical-initiated conditions achieves high yields (e.g., 87.5% for 2-bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine) .
Properties
IUPAC Name |
2-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-2-1-7(5-13-8)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSNFBGRHYHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the bromination of pyridine derivatives followed by the introduction of the difluoropyrrolidinyl group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and difluoropyrrolidine under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the optimization of reaction conditions, including the use of catalysts and solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of pyridine, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is extensively used in scientific research due to its unique chemical structure. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Bromopyridines with Alkyl Substituents
- 2-Bromo-5-butylpyridine : Features a linear n-butyl group at the 5-position. Its synthesis involves hydrogenation of a butenyl precursor followed by bromination. The alkyl chain increases lipophilicity, favoring membrane permeability in bioactive molecules .
- 2-Bromo-3-methylpyridine : A simpler derivative with a methyl group at the 3-position. It serves as a versatile building block in organic synthesis due to its compact structure and moderate reactivity .
Bromopyridines with Heterocyclic Substituents
- 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine: Contains a fused thienopyridine system. The electron-deficient pyridine-thiophene hybrid enhances reactivity in palladium-catalyzed cross-couplings, achieving 87.5% yield in Suzuki reactions .
- 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine : A pyrrolopyridine derivative with fluorine at the 5-position. The fluorine atom stabilizes the aromatic ring, directing electrophilic substitutions to specific sites .
Fluorinated Bromopyridines
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine : Includes a silyl-protected ethynyl group, enabling click chemistry applications. The trimethylsilyl group acts as a protecting moiety, enhancing stability during synthesis .
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate : A bulky tert-butyl carbamate-protected derivative. The dimethoxymethyl group facilitates solubility in polar solvents, useful in medicinal chemistry .
Pharmacological and Metabolic Considerations
- Metabolic Stability: The 3,3-difluoropyrrolidine group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs. For example, CP-93,393 (a pyrimidine-containing drug) undergoes rapid hydroxylation and glucuronidation, but fluorinated derivatives exhibit slower degradation .
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the pyridine ring, accelerating nucleophilic aromatic substitution (e.g., in 5-bromo-3-iodopyridin-2-yl trifluoromethanesulfonate) .
Biological Activity
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is an organic compound with significant potential in various biological applications. This compound, characterized by its unique molecular structure, including a bromine atom and a difluoropyrrolidine moiety, has garnered interest for its interactions with biological targets and pathways.
- Molecular Formula : C₉H₉BrF₂N₂
- Molecular Weight : 263.08 g/mol
- CAS Number : 1774895-04-3
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluoropyrrolidine group enhances binding affinity to certain molecular targets, potentially affecting various cellular processes.
Biological Activity Overview
The compound has shown promise in several areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. For instance, related pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in cancer therapy.
- Anti-inflammatory Properties : Compounds similar to this pyridine derivative have been noted for their anti-inflammatory activities. They may inhibit pathways involved in inflammation, providing a basis for further exploration in inflammatory disease contexts .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could target heat shock protein 90 (HSP90), which is crucial in cancer cell survival and proliferation .
Case Study 1: Anticancer Potential
A study exploring the anticancer properties of pyridine derivatives found that certain analogs exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.
Case Study 2: Anti-inflammatory Effects
Research into related compounds has highlighted their ability to reduce inflammation in animal models. For instance, one study demonstrated that a similar pyridine derivative reduced pro-inflammatory cytokine levels significantly, indicating potential therapeutic applications for inflammatory diseases .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
